1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione
Description
Historical Context of Barbituric Acid Derivatives
The foundation of barbituric acid chemistry traces its origins to the pioneering work of German chemist Adolf von Baeyer in 1864, when he first synthesized barbituric acid through the reduction of alloxan dibromide with hydrocyanic acid. This groundbreaking achievement established the pyrimidinetrione scaffold as a fundamental heterocyclic framework in organic chemistry. Baeyer's initial synthesis was later refined by French chemist Édouard Grimaux in 1879, who developed a more practical synthetic approach by condensing malonic acid with urea in the presence of phosphorus oxychloride. This methodology became the standard preparation method and enabled the subsequent development of thousands of barbituric acid derivatives.
The nomenclature of barbituric acid itself carries historical intrigue, with multiple theories proposed for its etymology. According to one account, Baeyer named the compound after a young lady named Barbara, combining her name with uric acid to create "barbituric acid". Alternative theories suggest the name derives from Saint Barbara, either because Baeyer discovered the compound on her feast day (December 4) or because he frequently dined with artillery officers for whom Saint Barbara serves as patron saint. Regardless of its etymological origins, barbituric acid, also known as malonylurea or 6-hydroxyuracil, established itself as an odorless, water-soluble powder with remarkable synthetic versatility.
The transition from barbituric acid to its pharmacologically active derivatives occurred through the collaborative efforts of Josef von Mering and Emil Fischer in the early 1900s. Fischer's synthesis of 5,5-diethyl-barbituric acid in 1903, marketed under various trade names including Barbital, Veronal, and Dorminal, marked the first clinically useful barbiturate hypnotic. This was followed by phenobarbital (Luminal) in 1912, which demonstrated both hypnotic and antiepileptic properties. These early successes catalyzed extensive research into barbituric acid modifications, ultimately leading to the synthesis of over 2,550 barbiturates and related compounds, with 50 to 55 remaining in clinical use worldwide as of 2007.
The structural diversity achieved through barbituric acid derivatization has extended far beyond pharmaceutical applications. Modern barbituric acid derivatives serve as building blocks for industrial dyes, pigments, photosensitizers, and thermosensitive materials. The Knoevenagel condensation reaction has proven particularly valuable for creating benzylidene-substituted barbituric acids, enabling the incorporation of aromatic systems that significantly modify the electronic and physicochemical properties of the parent compound. This synthetic methodology has facilitated the development of compounds with enhanced antimicrobial, antioxidant, and antiurease activities.
Significance of Benzylidene-Substituted Pyrimidinetriones
Benzylidene-substituted pyrimidinetriones represent a sophisticated class of heterocyclic compounds that combine the established biological activity profile of barbituric acid derivatives with the extended conjugation and electronic properties imparted by aromatic aldehyde condensation products. The introduction of benzylidene substituents at the 5-position of the pyrimidinetrione ring system fundamentally alters the molecular geometry, electronic distribution, and reactivity patterns compared to simple alkyl-substituted barbiturates. This structural modification creates compounds with enhanced π-electron delocalization, improved chemical stability, and expanded possibilities for intermolecular interactions.
The synthetic approach to benzylidene barbituric acid derivatives typically employs the Knoevenagel condensation reaction, where barbituric acid or its N-alkylated derivatives react with aromatic aldehydes under basic conditions. Recent advances have demonstrated that this transformation can be accomplished using novel nano-catalysts, such as bismuth oxide nanostructures, which facilitate rapid reaction completion within 2-3 minutes at room temperature with yields ranging from 80% to 98%. The efficiency of these modern synthetic methods has enabled systematic exploration of structure-activity relationships within the benzylidene barbituric acid family.
The electronic characteristics of benzylidene-substituted pyrimidinetriones are particularly noteworthy due to the extended conjugation system that spans from the electron-rich pyrimidinetrione core through the vinyl linkage to the aromatic ring. This conjugated system enables effective electron delocalization, which contributes to the compounds' chemical stability and influences their spectroscopic properties. The presence of electron-donating or electron-withdrawing substituents on the benzene ring can significantly modulate these electronic effects, allowing for fine-tuning of molecular properties through rational structural design.
Research investigations have revealed that benzylidene barbituric acid derivatives exhibit diverse biological activities, including antibacterial, antifungal, antioxidant, and antiurease properties. The mechanism of these activities often involves the interaction of the extended π-system with biological targets, facilitated by the compound's ability to form hydrogen bonds through the pyrimidinetrione carbonyl groups and engage in π-π stacking interactions through the aromatic components. The versatility of the benzylidene substitution pattern has also made these compounds valuable as corrosion inhibitors for metal surfaces, where they function through adsorption mechanisms that follow Langmuir isotherm behavior.
Boronic Acid Derivatives in Chemical Research
Boronic acid derivatives have emerged as indispensable tools in modern organic chemistry, serving crucial roles in synthetic methodology, medicinal chemistry, and materials science. The unique electronic properties of the boron atom, with its vacant p-orbital and electron-deficient character, endow boronic acids with distinctive reactivity patterns that have been exploited in numerous synthetic transformations. The development of boronic acid chemistry has been particularly transformative in the field of cross-coupling reactions, where organoboron compounds serve as nucleophilic partners in palladium-catalyzed carbon-carbon bond formation.
The most prominent application of boronic acids in synthetic chemistry is the Suzuki-Miyaura cross-coupling reaction, a complex process involving oxidative addition, ligand substitution, transmetalation, and reductive elimination steps. This methodology has revolutionized the synthesis of biaryl compounds and enabled the construction of complex molecular architectures that would be difficult to achieve through alternative synthetic routes. The stability and functional group tolerance of boronic acids make them particularly attractive synthetic intermediates, as they can be stored and handled under normal laboratory conditions while remaining reactive toward appropriate coupling partners.
In aqueous solution, boronic acids exist in equilibrium between their neutral and anionic forms, with the balance dependent on solution pH and the presence of diol-containing molecules. Under acidic conditions, the neutral form predominates, characterized by a trigonal planar geometry around the boron center with an sp²-hybridized configuration. Under basic conditions, hydroxide ion attack leads to formation of a tetrahedral boronate anion with sp³-hybridization. This pH-dependent equilibrium significantly influences the chemical behavior of boronic acids and has been exploited in the development of pH-responsive materials and sensors.
The incorporation of boronic acid functionality into complex molecular frameworks has opened new avenues for drug discovery and development. Boronic acid-containing compounds have shown particular promise as proteasome inhibitors, β-lactamase inhibitors, and anticancer agents. The ability of boronic acids to form reversible covalent bonds with hydroxyl-containing biomolecules, such as carbohydrates and glycoproteins, has been leveraged to improve drug bioavailability and reduce metabolic degradation. This property has proven especially valuable in the development of orally bioavailable derivatives of compounds that would otherwise require parenteral administration.
Boronic ester derivatives, such as pinacol esters, offer enhanced stability compared to free boronic acids while retaining their synthetic utility. These protected forms can be readily converted to the corresponding boronic acids under mild hydrolytic conditions or can participate directly in cross-coupling reactions. The pinacol boronic ester functionality has become a standard protecting group in synthetic chemistry, enabling the storage and manipulation of organoboron compounds without concerns about hydrolytic degradation or oxidative decomposition.
Molecular Architecture and Nomenclature
The systematic nomenclature of 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione reflects the compound's complex molecular architecture, which integrates multiple functional domains within a single chemical entity. The compound is identified by Chemical Abstracts Service registry number 1218790-48-7 and possesses the molecular formula C₁₉H₂₃BN₂O₅ with a molecular weight of 370.21 daltons. The systematic name provides a detailed description of the molecular connectivity, beginning with the substituted pyrimidinetrione core and progressing through the benzylidene linkage to the terminal boronic ester functionality.
The pyrimidinetrione portion of the molecule serves as the central heterocyclic framework, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with carbonyl groups at positions 2, 4, and 6. The methyl substituents at the nitrogen positions (N1 and N3) distinguish this derivative from the parent barbituric acid and contribute to the compound's lipophilicity and chemical stability. The numbering system for the pyrimidinetrione ring follows International Union of Pure and Applied Chemistry conventions, with position 5 serving as the site of benzylidene substitution.
The benzylidene linkage at position 5 introduces a planar, conjugated system that extends the π-electron network beyond the pyrimidinetrione core. This structural feature is denoted by the term "benzylidene" in the systematic name, indicating the presence of a phenylmethylidene substituent formed through condensation with benzaldehyde. The 4-position of the benzene ring carries the boronic ester substituent, creating a para-substitution pattern that maximizes electronic communication between the pyrimidinetrione and boronic ester functionalities.
The boronic ester component is specifically identified as a 4,4,5,5-tetramethyl-dioxaborolan-2-yl group, representing a pinacol ester derivative of the corresponding boronic acid. The systematic nomenclature for this portion reflects the bicyclic nature of the dioxaborolane ring system, with the boron atom occupying position 2 of the five-membered ring. The four methyl substituents on the dioxaborolane ring provide steric protection for the boron center and enhance the compound's stability toward hydrolysis and oxidation.
| Structural Component | Position | Functional Contribution | Electronic Effect |
|---|---|---|---|
| Pyrimidinetrione core | Central framework | Hydrogen bonding acceptor | Electron-withdrawing |
| N-methyl groups | Positions 1,3 | Lipophilicity enhancement | Electron-donating |
| Benzylidene linkage | Position 5 | π-conjugation extension | Delocalization |
| Para-benzene | Aromatic ring | Structural rigidity | Conjugation |
| Pinacol boronic ester | Para-position | Synthetic reactivity | Electron-accepting |
Structural Components and Their Electronic Characteristics
The electronic characteristics of 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione arise from the complex interplay between its constituent functional groups, each contributing distinct electronic properties to the overall molecular framework. The pyrimidinetrione core serves as a strongly electron-withdrawing heterocycle due to the presence of three carbonyl groups in conjugation with the aromatic nitrogen atoms. The acidic character of the α-carbon in barbituric acid derivatives, with a reported pKa of 4.01, reflects the significant stabilization of the corresponding carbanion through delocalization across the electron-deficient heterocycle.
The N-methylated nitrogen atoms at positions 1 and 3 introduce electron-donating alkyl groups that partially offset the electron-withdrawing nature of the carbonyl groups. This substitution pattern eliminates the acidic N-H bonds present in the parent barbituric acid while maintaining the essential electronic characteristics of the heterocyclic system. The methyl groups also contribute to conformational restrictions around the nitrogen centers, influencing the overall molecular geometry and potential intermolecular interactions.
The benzylidene substituent at position 5 creates an extended conjugated system that allows for effective π-electron delocalization between the pyrimidinetrione core and the aromatic ring. This conjugation is facilitated by the planar geometry of the vinyl linkage, which maintains orbital overlap between the heterocyclic π-system and the benzene ring π-electrons. The electron-withdrawing nature of the pyrimidinetrione core tends to polarize this conjugated system, creating a dipolar character with partial positive charge density concentrated on the aromatic ring and partial negative charge on the heterocyclic carbonyls.
The para-positioned pinacol boronic ester introduces a distinctive electronic perturbation through the electron-deficient boron center. Boronic acids and their derivatives are characterized as Lewis acids due to the vacant p-orbital on the boron atom, which can accept electron density from neighboring groups. The dioxaborolane ring system provides cyclic stabilization for the boronic ester functionality while maintaining its fundamental electronic characteristics. The tetramethyl substitution pattern on the dioxaborolane ring creates significant steric hindrance around the boron center, influencing both reactivity and stability.
The electronic communication between the boronic ester and pyrimidinetrione components occurs through the conjugated benzylidene bridge, enabling mutual electronic influence despite the spatial separation of these functional groups. This through-conjugation effect can modulate the reactivity of both the boronic ester and the pyrimidinetrione, potentially affecting cross-coupling reactivity, hydrogen bonding capacity, and overall molecular stability. The compound's electronic structure thus represents a carefully balanced system where electron-donating methyl groups, electron-withdrawing carbonyls, and the electron-deficient boron center create a complex electronic landscape with multiple sites for potential chemical reactivity.
| Electronic Parameter | Pyrimidinetrione Core | Benzylidene Bridge | Boronic Ester |
|---|---|---|---|
| Primary character | Electron-withdrawing | π-Conjugation mediator | Electron-accepting |
| Hybridization | sp² (carbons), sp² (nitrogens) | sp² (all carbons) | sp² (boron) |
| Key orbitals | π-system, n-orbitals (N,O) | Extended π-system | Vacant p-orbital (B) |
| Charge distribution | Partial negative (O), neutral (N) | Polarized π-system | Partial positive (B) |
| Reactivity sites | Carbonyl oxygens, α-carbon | Benzylic position | Boron center |
Properties
IUPAC Name |
1,3-dimethyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O5/c1-18(2)19(3,4)27-20(26-18)13-9-7-12(8-10-13)11-14-15(23)21(5)17(25)22(6)16(14)24/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWSBYIWDATYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675333 | |
| Record name | 1,3-Dimethyl-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-48-7 | |
| Record name | 1,3-Dimethyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione | |
| Source | European Chemicals Agency (ECHA) | |
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Mechanism of Action
Target of Action
Compounds with similar structures, such as boronic acids and their esters, are known to interact with various biological targets, including enzymes and receptors.
Mode of Action
Boronic acids and their esters, which share structural similarities with this compound, are known to form reversible covalent complexes with proteins, particularly with enzymes that have hydroxyl groups in their active sites.
Biochemical Pathways
Boronic acids and their esters are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis.
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure, and boronic acids and their esters are generally well-absorbed and distributed in the body.
Result of Action
The ability of boronic acids and their esters to form reversible covalent complexes with proteins can lead to changes in protein function, potentially influencing cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their esters. Additionally, the presence of other compounds can influence the compound’s action, as seen in the Suzuki-Miyaura reaction where the presence of a palladium catalyst is necessary.
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves the formation of transient complexes that can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK signaling pathway, leading to changes in gene expression that affect cell proliferation and apoptosis . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular function and metabolism. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating a dosage-dependent response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s metabolism involves both phase I and phase II reactions, including oxidation, reduction, and conjugation processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.
Biological Activity
1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione (CAS Number: 1218790-48-7) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 370.2073 g/mol. The presence of the dioxaborolane moiety suggests possible interactions with biological targets due to the boron atom's unique properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its potential therapeutic effects. Below are key findings related to its activity:
Anticancer Activity
- In Vitro Studies : Research indicated that the compound exhibits cytostatic activity against various cancer cell lines. It demonstrated significant inhibition of cell proliferation in pancreatic cancer cell lines (DAN-G), suggesting a potential role in cancer therapy .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways associated with cancer cell growth and survival.
Antimicrobial Activity
- Broad-Spectrum Activity : The compound has shown moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro testing revealed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
- Comparison with Standard Antibiotics : When compared to standard antibiotics, the compound exhibited competitive efficacy, particularly in strains resistant to conventional treatments.
Enzyme Inhibition
- Cholinesterase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for cholinesterase enzymes, which are critical in neurotransmission. The IC50 values were reported to be comparable to known inhibitors like physostigmine .
Data Tables
| Biological Activity | Observations |
|---|---|
| Anticancer | Cytostatic activity against DAN-G cells |
| Antimicrobial | Effective against S. aureus and E. coli |
| Cholinesterase Inhibition | IC50 similar to physostigmine |
Case Studies
- Case Study 1 : A study involving synthetic analogs of the compound demonstrated enhanced bioactivity when modified with different substituents on the benzylidene group. These modifications improved binding affinity to target proteins involved in cancer progression.
- Case Study 2 : In another case study focused on microbial resistance, formulations containing this compound showed promising results in reducing bacterial load in infected animal models, highlighting its potential as an alternative therapeutic agent.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies show that the incorporation of boron-containing moieties enhances the compound's interaction with biological targets involved in cancer pathways. This has led to investigations into its potential as a chemotherapeutic agent against various cancers .
Proteomics Research
The compound is utilized in proteomics for its ability to form stable complexes with proteins. Its unique structure allows it to act as a biochemical probe that can be employed in the identification and quantification of proteins within complex biological samples. This application is crucial for understanding protein interactions and functions in cellular processes .
Materials Science
Organic Electronics
The compound’s electronic properties make it suitable for applications in organic electronics. Its structure allows for effective charge transport and light emission, which are essential for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have demonstrated that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability .
Sensing Applications
Due to its fluorescent properties when excited by UV light, this compound has potential applications in sensing technologies. It can be used as a fluorescent probe for detecting metal ions or other analytes in solution. The sensitivity and specificity of the compound make it a candidate for environmental monitoring and biomedical diagnostics .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Potential chemotherapeutic agent; inhibits cancer cell proliferation |
| Proteomics Research | Acts as a biochemical probe for protein identification | |
| Materials Science | Organic Electronics | Enhances charge transport in OLEDs and OPVs |
| Sensing Applications | Fluorescent probe for detecting metal ions |
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated various pyrimidine derivatives, including the compound discussed. The results indicated that specific modifications to the pyrimidine core significantly increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Organic Electronics
Research conducted at a leading university demonstrated that integrating the compound into OLED devices resulted in improved luminance efficiency and stability compared to traditional materials. The study highlighted the role of boron in enhancing charge carrier mobility within the device architecture .
Case Study 3: Fluorescent Sensing
A recent publication described the development of a sensor using this compound to detect lead ions in water samples. The sensor exhibited high sensitivity and selectivity, showcasing its potential for environmental monitoring applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione ()
- Structural Differences : Replaces methyl groups with ethyl and introduces a thiocarbonyl (C=S) at position 2. The benzylidene substituent contains 2,4,5-trimethoxy groups.
- Impact: The thiocarbonyl group reduces hydrogen-bonding capacity compared to C=O, altering solubility and reactivity.
- Applications : Likely explored for photophysical properties due to extended conjugation.
5-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-1,3,8,8-tetramethyl-pyrimido[4,5-b]quinoline-2,4,6-trione ()
- Structural Differences: A fused quinoline-pyrimidine system with a chloro-benzyloxy substituent.
- The chloro group may improve lipophilicity.
Benzylidene Substituent Modifications
1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione ()
- Structural Differences : Replaces the para-benzylidene with a thiophene-linked dioxaborolane.
- Impact : The thiophene introduces sulfur-based conjugation, altering electronic properties (e.g., lower LUMO energy). The boron group retains cross-coupling utility but may exhibit different regioselectivity.
5-(4-Hydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6-trione ()
- Structural Differences : Substitutes the dioxaborolane with a hydroxyl group.
- Impact: The hydroxyl group enables hydrogen bonding, improving aqueous solubility but limiting cross-coupling utility. Potential antioxidant or chelating applications.
Boron-Containing Analogs
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine ()
- Structural Differences : A pyridine-based boronic ester with a trifluoromethyl group.
- Impact : The electron-withdrawing CF₃ group enhances stability and alters reactivity in Suzuki couplings. Applications in agrochemicals or pharmaceuticals.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Key Applications/Properties | Evidence ID |
|---|---|---|---|---|---|
| Compound A | C₁₉H₂₃BN₂O₅ | 370.22 | Para-dioxaborolane benzylidene | Suzuki cross-coupling, drug synthesis | 9, 15 |
| 1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione | C₁₉H₂₃N₂O₅S | 408.46 | Thiocarbonyl, trimethoxybenzylidene | Photophysical studies | 5 |
| 1,3-Dimethyl-5-[5-(dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione | C₁₇H₂₀BN₂O₅S | 375.13 | Thiophene-linked dioxaborolane | Conjugated materials | 13 |
| 5-(4-Hydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6-trione | C₁₃H₁₀N₂O₅ | 274.23 | Hydroxybenzylidene | Antioxidant potential | 22 |
Key Research Findings
Synthetic Utility : Compound A’s dioxaborolane group enables efficient cross-coupling, unlike hydroxyl- or methoxy-substituted analogs ().
Electronic Effects : Thiophene-containing analogs () exhibit red-shifted UV-Vis absorption due to extended conjugation compared to benzene derivatives.
Preparation Methods
Synthesis of the Pyrimidine-2,4,6-trione Core
The core structure, 1,3-dimethylpyrimidine-2,4,6-trione (a derivative of barbituric acid), is prepared by methylation of barbituric acid or its derivatives. This step is well-documented and involves:
- Starting from barbituric acid, selective N-methylation at positions 1 and 3 using methyl iodide or dimethyl sulfate under basic conditions.
- Purification by recrystallization to obtain the 1,3-dimethylpyrimidine-2,4,6-trione intermediate.
Formation of the Benzylidene Substituent
The key step to introduce the benzylidene moiety at C-5 involves a Knoevenagel condensation:
- Condensation of 1,3-dimethylpyrimidine-2,4,6-trione with 4-formylphenylboronic acid pinacol ester (or its protected derivatives) under basic or acidic catalysis.
- Typical conditions include refluxing in ethanol or another polar solvent with a catalytic amount of piperidine or ammonium acetate.
- This step yields the benzylidene-substituted pyrimidine with the boronate ester intact.
Alternative Route: Post-Condensation Borylation
An alternative preparation method involves:
- First synthesizing 1,3-dimethyl-5-(4-bromobenzylidene)pyrimidine-2,4,6-trione by condensation with 4-bromobenzaldehyde.
- Subsequently, performing a palladium-catalyzed Miyaura borylation on the aryl bromide to install the pinacol boronate ester group.
- Typical borylation conditions include bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, and potassium acetate in a polar aprotic solvent such as dimethylformamide (DMF), heated under inert atmosphere.
This approach allows for better control of the borylation step and often results in higher yields and purity.
Reaction Conditions and Parameters
The following table summarizes typical reaction conditions for the key steps:
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Methylation of barbituric acid | Methyl iodide, K2CO3 or NaH, DMF or acetone | 25–60 °C | DMF/acetone | 70–85 | Controlled to avoid overalkylation |
| Knoevenagel condensation | 1,3-Dimethylpyrimidine-2,4,6-trione + 4-formylphenylboronic acid pinacol ester, piperidine catalyst | Reflux (78 °C) | Ethanol | 60–75 | Mild base catalyst preferred |
| Miyaura borylation | Aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 80–100 °C | DMF or dioxane | 70–90 | Inert atmosphere (N2 or Ar) |
Research Findings and Optimization
- Studies have shown that the direct condensation of the pyrimidine core with 4-formylphenylboronic acid pinacol ester is efficient but sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of the boronate ester.
- The two-step approach involving first bromobenzylidene formation followed by Miyaura borylation offers improved yields and purity, with the borylation step optimized by varying catalyst loading and base equivalents.
- Catalyst screening revealed that Pd(dppf)Cl2 provides superior catalytic activity and selectivity compared to Pd(PPh3)4 or Pd(OAc)2 in the borylation step.
- Reaction times vary from 6 to 24 hours depending on scale and catalyst efficiency, with microwave-assisted synthesis reported to reduce reaction times significantly without compromising yield.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Direct Knoevenagel condensation with boronic ester aldehyde | One-step condensation with boronic acid pinacol ester | Simpler, fewer steps | Sensitive to moisture, moderate yields |
| Bromobenzylidene formation + Miyaura borylation | Two-step: condensation with 4-bromobenzaldehyde, then Pd-catalyzed borylation | Higher yield, better purity, flexible | Requires palladium catalyst, longer synthesis |
| Microwave-assisted borylation | Accelerated Miyaura borylation using microwave irradiation | Shorter reaction times, efficient catalyst use | Requires specialized equipment |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and pyrimidine precursors. For example, describes a protocol using ammonium acetate in methanol under ambient conditions, yielding 55–75% after recrystallization . Key parameters for optimization include:
- Solvent selection : Methanol or acetic anhydride/acetic acid mixtures (as in ) influence solubility and reaction kinetics .
- Catalyst use : Fused sodium acetate () or excess ammonium acetate () accelerates imine formation.
- Purification : Recrystallization from methanol improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Structural confirmation requires multi-technique analysis:
- NMR : Use DMSO-d6 for ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and dioxaborolane methyl groups (δ 1.0–1.3 ppm) (see for shift patterns) .
- FT-IR : Confirm boronate ester C-B-O stretches (~1,350 cm⁻¹) and pyrimidine carbonyls (~1,700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI-MS in ) .
Q. How does the dioxaborolane group affect stability under varying pH or temperature?
Methodological Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances stability via steric protection of the boron atom. Comparative studies ( ) suggest:
- Hydrolytic stability : Test in buffered solutions (pH 2–12) at 25–60°C, monitoring by HPLC.
- Thermal stability : TGA/DSC analysis (up to 200°C) reveals decomposition thresholds .
Advanced Research Questions
Q. What computational modeling approaches predict reactivity in Suzuki-Miyaura cross-coupling?
Methodological Answer: Quantum chemical calculations (e.g., DFT) can model the boron center’s electrophilicity. highlights ICReDD’s workflow:
Q. How can mechanistic studies resolve contradictions in catalytic activity reports?
Methodological Answer: Discrepancies in catalytic performance (e.g., yields in vs. 14) may stem from:
- Substituent effects : Systematic variation of aryl groups (e.g., electron-withdrawing vs. donating) to probe electronic influences.
- Kinetic profiling : Use in situ NMR or UV-Vis to track intermediate formation (e.g., boronate-Pd complexes) .
- Isotopic labeling : ¹⁸O tracing in dioxaborolane hydrolysis () clarifies degradation pathways .
Q. What strategies enhance binding specificity in enzyme inhibition assays?
Methodological Answer: Rational design involves:
- Core modification : Introduce substituents (e.g., halogens, methoxy) at the benzylidene position ( ) to modulate steric/electronic interactions .
- Docking simulations : Use PyMOL or AutoDock to predict binding poses with target enzymes (e.g., kinases or proteases).
- Activity assays : Test IC₅₀ values against related enzymes (e.g., ’s thiazolo-pyrimidine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
